molecular formula C21H19NO5 B1674586 Lavendustin b CAS No. 125697-91-8

Lavendustin b

Cat. No. B1674586
M. Wt: 365.4 g/mol
InChI Key: RTYOLBQXFXYMKY-UHFFFAOYSA-N
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Description

Lavendustin B is a compound that has been identified as an inhibitor of HIV-1 integrase (IN) interaction with its cognate cellular cofactor lens epithelium-derived growth factor (LEDGF/p75). It is also an inhibitor of Tyrosine Kinase and a competitive inhibitor of glucose transporter 1 (Glut1) .


Synthesis Analysis

The synthesis of Lavendustin B and its analogues has been studied. A series of new analogues was designed and docked into the LEDGF/p75 binding pocket of HIV-1 IN . Six analogues of Lavendustine B, containing the benzylamino-hydroxybenzoic scaffold, were selected for synthesis and structure activity-relationship (SAR) studies .


Molecular Structure Analysis

The molecular formula of Lavendustin B is C21H19NO5 . Its average mass is 365.379 Da and its monoisotopic mass is 365.126312 Da .


Physical And Chemical Properties Analysis

Lavendustin B has a density of 1.4±0.1 g/cm3, a boiling point of 671.1±55.0 °C at 760 mmHg, and a flash point of 359.7±31.5 °C . It has 6 hydrogen bond acceptors, 4 hydrogen bond donors, and 6 freely rotating bonds .

Scientific Research Applications

Inhibition of HIV-1 Integrase and Tubulin Polymerization

Lavendustin B has been identified as an inhibitor of HIV-1 integrase interaction with its cellular cofactor, LEDGF/p75, demonstrating its potential in antiviral therapy. Through computational and synthetic approaches, derivatives of Lavendustin B have shown improved potency for inhibiting HIV-1 integrase binding, suggesting a path for further development as HIV-1 integrase inhibitors (Agharbaoui et al., 2016). Additionally, compounds in the Lavendustin A series, closely related to Lavendustin B, have been explored for their ability to inhibit both protein-tyrosine kinases and tubulin polymerization. This dual inhibitory action highlights the potential of Lavendustin derivatives in cancer therapy by interfering with critical cellular processes involved in tumor growth and metastasis (Mu et al., 2003).

Antileishmanial Activity

Lavendustin analogs have been synthesized and evaluated for their activity against Leishmania donovani, the causative agent of visceral leishmaniasis. This highlights the potential application of Lavendustin derivatives in the development of new treatments for parasitic infections, showcasing the versatility of Lavendustin compounds in addressing a variety of health concerns (Ghiano et al., 2011).

Modulation of Steroidogenesis and Estrogen Receptor Expression

Research involving Lavendustin A, a compound closely related to Lavendustin B, has indicated potential effects on steroidogenesis and estrogen receptor expression in various cellular models. These findings open up discussions on the broader implications of Lavendustin compounds in endocrine regulation and their possible influence on reproductive health, providing insight into the non-antiviral and anticancer applications of these compounds (Whitehead & Lacey, 2000).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Lavendustin B . It is advised to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

5-[bis[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c23-18-7-3-1-5-14(18)12-22(13-15-6-2-4-8-19(15)24)16-9-10-20(25)17(11-16)21(26)27/h1-11,23-25H,12-13H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYOLBQXFXYMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(CC2=CC=CC=C2O)C3=CC(=C(C=C3)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40154854
Record name Lavendustin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lavendustin b

CAS RN

125697-91-8
Record name Lavendustin B
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lavendustin b
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16760
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Lavendustin B
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lavendustin B
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Record name LAVENDUSTIN B
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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